(2-Iodophenyl)(pyridin-3-yl)methanone
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Overview
Description
(2-Iodophenyl)(pyridin-3-yl)methanone is an organic compound that features both an iodophenyl group and a pyridinyl group attached to a methanone (ketone) functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Iodophenyl)(pyridin-3-yl)methanone can be achieved through several methods. One common approach involves the copper-catalyzed oxidation of pyridin-2-yl-methanes to pyridin-2-yl-methanones using water as the oxygen source . This method is efficient and operates under mild conditions, making it suitable for laboratory-scale synthesis.
Another method involves the Mizoroki-Heck reaction, where (2-iodophenyl)(3-methyl-1H-indol-1-yl)methanone undergoes an intramolecular reaction in the presence of palladium catalysts to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions using transition metal catalysts. The process is optimized for high yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient heat management.
Chemical Reactions Analysis
Types of Reactions
(2-Iodophenyl)(pyridin-3-yl)methanone undergoes various chemical reactions, including:
Substitution: The iodophenyl group can participate in substitution reactions, where the iodine atom is replaced by other functional groups.
Cross-Coupling: The compound can undergo cross-coupling reactions, such as the Mizoroki-Heck reaction, to form complex cyclic structures.
Common Reagents and Conditions
Oxidation: Copper catalysts, water, mild temperatures.
Substitution: Various nucleophiles, palladium or copper catalysts.
Cross-Coupling: Palladium catalysts, base, and appropriate solvents.
Major Products
Oxidation: Pyridin-2-yl-methanones.
Substitution: Various substituted phenyl derivatives.
Cross-Coupling: Conjugated cyclic compounds.
Scientific Research Applications
(2-Iodophenyl)(pyridin-3-yl)methanone has several scientific research applications:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of (2-Iodophenyl)(pyridin-3-yl)methanone involves its interaction with various molecular targets. In oxidation reactions, the compound undergoes a copper-catalyzed process where water acts as the oxygen source, leading to the formation of pyridin-2-yl-methanones . The iodophenyl group can also participate in substitution and cross-coupling reactions, forming new chemical bonds and structures.
Comparison with Similar Compounds
Similar Compounds
(2-Aminopyrimidin-4-yl)(pyridin-4-yl)methanone: Similar in structure but contains an aminopyrimidine group instead of an iodophenyl group.
Phenyl(pyridin-4-yl)methanone: Lacks the iodine atom, making it less reactive in certain substitution reactions.
Uniqueness
(2-Iodophenyl)(pyridin-3-yl)methanone is unique due to the presence of the iodophenyl group, which enhances its reactivity in substitution and cross-coupling reactions. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications.
Properties
Molecular Formula |
C12H8INO |
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Molecular Weight |
309.10 g/mol |
IUPAC Name |
(2-iodophenyl)-pyridin-3-ylmethanone |
InChI |
InChI=1S/C12H8INO/c13-11-6-2-1-5-10(11)12(15)9-4-3-7-14-8-9/h1-8H |
InChI Key |
JBOCXVPOQSQDGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CN=CC=C2)I |
Origin of Product |
United States |
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